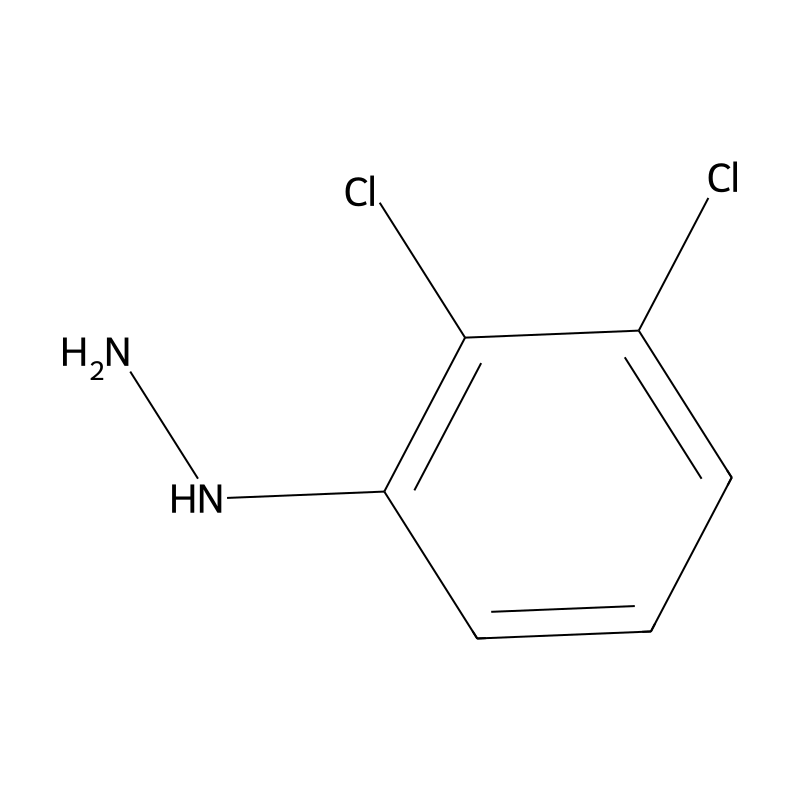

(2,3-Dichlorophenyl)hydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Cancer Research

Summary of the Application: Hydrazone compounds, including (2,3-Dichlorophenyl)hydrazine, have been studied for their potential use in cancer treatment . These compounds have unique biological actions and excellent coordination ability, making them hot topics in pharmaceutical research .

Application in Chemical Synthesis

Summary of the Application: (2,3-Dichlorophenyl)hydrazine is used in chemical synthesis . It can act as a building block in the synthesis of various complex molecules.

Methods of Application: The compound can be used in various chemical reactions. The exact procedures would depend on the specific synthesis being performed .

Results or Outcomes: The outcomes of using (2,3-Dichlorophenyl)hydrazine in chemical synthesis would vary depending on the specific reactions and the desired end products .

Application in Drug Discovery

Summary of the Application: (2,3-Dichlorophenyl)hydrazine is used in the field of drug discovery . It can be used as a building block in the synthesis of various complex molecules, including potential new drugs .

Results or Outcomes: The outcomes of using (2,3-Dichlorophenyl)hydrazine in drug discovery would vary depending on the specific reactions and the desired end products .

Application in Material Science

Summary of the Application: Hydrazones, including (2,3-Dichlorophenyl)hydrazine, have been studied for their potential use in material science . These compounds have unique properties that make them interesting for the development of new materials .

(2,3-Dichlorophenyl)hydrazine is an organic compound with the molecular formula and a molecular weight of approximately 177.03 g/mol. It is characterized by the presence of two chlorine atoms attached to a phenyl group, specifically at the 2 and 3 positions, along with a hydrazine functional group. The compound is typically encountered in its hydrochloride form, which is denoted as (2,3-dichlorophenyl)hydrazine hydrochloride. This compound is notable for its potential applications in various fields, including organic synthesis and pharmaceuticals .

(2,3-Dichlorophenyl)hydrazine itself does not have a known biological mechanism of action. Its significance lies in its ability to react with various carbonyl compounds, potentially leading to the formation of bioactive molecules.

(2,3-Dichlorophenyl)hydrazine is considered a hazardous compound. Here are some key safety points:

- Toxicity: Information on specific toxicity is limited, but hydrazines in general can be toxic upon ingestion, inhalation, or skin contact [].

- Skin and Eye Irritation: May cause skin and eye irritation [].

- Flammability: Data on flammability is not readily available, but it is advisable to handle it with caution around open flames.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling (2,3-Dichlorophenyl)hydrazine.

- Work in a well-ventilated fume hood.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to local regulations for hazardous materials.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones.

- Oxidation Reactions: Under certain conditions, it can be oxidized to produce various nitrogen-containing compounds.

- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, which can lead to the formation of various derivatives.

For example, it has been shown to react with diazonium salts to yield substituted aromatic compounds .

Several methods exist for synthesizing (2,3-dichlorophenyl)hydrazine:

- Diazotization and Reduction: This method involves the diazotization of an appropriate aniline derivative followed by reduction using hydrazine.

- Direct Hydrazination: This involves reacting 2,3-dichlorobenzaldehyde with hydrazine under acidic conditions.

- Continuous Flow Synthesis: A modern approach that utilizes continuous flow reactors for efficient synthesis through controlled reaction conditions .

(2,3-Dichlorophenyl)hydrazine has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.

- Agricultural Chemicals: It may be used in the development of agrochemicals.

- Dyes and Pigments: The compound can also be involved in producing dyes due to its reactive nature.

Interaction studies have shown that (2,3-dichlorophenyl)hydrazine can interact with various biological systems. Research indicates its potential effects on cellular mechanisms and pathways, particularly in relation to oxidative stress and apoptosis. These interactions warrant further investigation to fully understand the implications for pharmacology and toxicology .

(2,3-Dichlorophenyl)hydrazine shares structural similarities with several other dichlorophenyl hydrazines. Here are some comparable compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (2,4-Dichlorophenyl)hydrazine | 5446-18-4 | 0.91 |

| (2,5-Dichlorophenyl)hydrazine | 50709-35-8 | 0.91 |

| (2,4,6-Trichlorophenyl)hydrazine | 5329-12-4 | 0.87 |

| (2,6-Dichlorophenyl)hydrazine | 50709-36-9 | 0.87 |

| (3-Chlorophenyl)hydrazine | 2312-23-4 | 0.86 |

These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences, particularly the positioning of chlorine substituents on the phenyl ring .

Traditional Synthetic Routes

The most common synthetic pathway for (2,3-dichlorophenyl)hydrazine follows the classical approach for arylhydrazine preparation, involving diazotization of 2,3-dichloroaniline followed by reduction of the resulting diazonium salt. This method has been extensively studied and optimized over decades to produce high yields under various conditions.

Diazotization Process

The initial step involves converting 2,3-dichloroaniline to its diazonium salt through reaction with sodium nitrite in acidic conditions. A typical procedure involves dissolving the substituted aniline (approximately 3 mmol) in hydrochloric acid (6 M) at -5°C, followed by slow addition of an aqueous solution of sodium nitrite (3.3 mmol). The reaction mixture is typically maintained at low temperature and stirred for about 30 minutes to ensure complete diazotization while preventing decomposition of the unstable diazonium salt.

Reduction Methods

Several reduction methods have been developed for converting the diazonium salt to the corresponding hydrazine:

Stannous Chloride Reduction (Meyer's Method): This approach involves direct reduction of the diazonium salt using stannous chloride in concentrated hydrochloric acid. For example:

2,3-Cl₂C₆H₃N₂⁺ + SnCl₂ + HCl → 2,3-Cl₂C₆H₃NHNH₂·HCl + Sn(IV) saltsAfter the diazonium salt solution is prepared, a solution of SnCl₂ (typically 7.5 mmol for 3 mmol of starting aniline) dissolved in concentrated HCl is added dropwise. The mixture is then brought to room temperature and stirred for approximately one hour. The resulting hydrazine hydrochloride typically precipitates from the reaction mixture and can be isolated by filtration.

Sodium Sulfite Reduction (Fischer's Method): This classical approach involves reduction using sodium sulfite, proceeding via intermediate formation of phenylhydrazine sulfonic acid:

ArN₂⁺ + Na₂SO₃ → ArNHNHSO₃Na → ArNHNH₂The traditional Fischer method often requires additional reduction with zinc dust after the initial sulfite reduction. However, modern adaptations have eliminated this requirement through optimized reaction parameters.

Sodium Borohydride Reduction: A more contemporary approach utilizes sodium borohydride as the reducing agent. The reaction typically proceeds with high yields and fewer side products than traditional methods.

Table 1: Comparison of Traditional Reduction Methods for (2,3-Dichlorophenyl)diazonium Salts

| Reduction Method | Reducing Agent | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Meyer's Method | Stannous chloride | Room temp., HCl | Direct crystallization, high purity | Not suitable for easily reduced groups | 85-95 |

| Fischer's Method | Sodium sulfite | pH 7.2, 65°C, 2h | Well-established, scalable | Multiple steps | 70-96 |

| Solid-Phase | Sodium borohydride | Room temp., 3-4h | Simple workup, stable intermediates | Requires specialized resins | 85-90 |

The hydrolysis step in these processes typically requires 30 minutes to 24 hours, depending on reaction conditions including reagent concentrations, temperature, and substrate characteristics.

Industrial Production Techniques

Industrial production of (2,3-dichlorophenyl)hydrazine demands efficient, scalable processes that maximize yield and purity while minimizing waste and operational hazards. Modern industrial approaches have significantly improved upon traditional batch methods.

Continuous Flow Synthesis

Continuous flow processes represent a major advancement in the industrial production of arylhydrazines. These systems integrate multiple reaction steps (diazotization, reduction, hydrolysis, and salification) into a continuous operation. The key advantages include:

- Significantly reduced reaction times – typically less than 20 minutes for the complete synthesis sequence

- Enhanced control over reaction parameters, leading to consistent product quality

- Improved safety profile by minimizing the handling of potentially hazardous diazonium intermediates

- Higher space-time yields – up to 5 kg of product per liter of reaction space per day

In a typical continuous flow setup for arylhydrazine production, feedstocks (acidic solutions of the aniline derivative, diazotizing agents, reducing agents, and acids) are continuously fed into an integrated reactor system with controlled temperature zones.

Temperature and pH Control

Precise temperature control is critical for optimal industrial production. The diazotization step typically occurs at -5°C to +50°C, while the subsequent reduction and hydrolysis proceed at temperatures ranging from 10°C to 100°C. This temperature staging helps maximize yield while minimizing side reactions.

Similarly, pH control is essential, particularly when using sodium sulfite as a reductant. The pH must be carefully adjusted to 6-7 with sodium hydroxide. For example, in one optimized protocol for related compounds, sodium sulfite (398.1 g) is added to water (1323.2 g) and the pH is adjusted to 7.2 with 95% sulfuric acid (15.1 g) before addition of the diazonium salt solution.

Reagent Ratios and Concentration Effects

Industrial processes typically employ a significant excess of reducing agents—30-50% above the stoichiometric requirement—which substantially enhances yields. For instance, when using inorganic acids for hydrolysis, the amount is usually 1-50 moles per mole of phenylhydrazine derivative, with 4-50 moles being preferable.

The concentration of inorganic acid is preferably at least 6 moles per 1 kg of water in the reaction system to maximize yield. These carefully optimized conditions can result in phenylhydrazine yields of 92-94% of theoretical values.

Table 2: Industrial Production Parameters for Arylhydrazine Synthesis

| Parameter | Optimal Range | Effect on Process | Control Strategy |

|---|---|---|---|

| Diazotization Temperature | -5°C to +5°C | Prevents diazonium decomposition | Jacketed reactors, cooling systems |

| Reduction Temperature | 10°C to 100°C | Controls reaction rate and selectivity | Temperature-controlled zones |

| pH | 6-7 (for sulfite reduction) | Affects yield and purity | Automated pH controllers |

| Reducing Agent Excess | 30-50% above stoichiometric | Ensures complete reduction | Precise flow controllers |

| Acid Concentration | ≥6 mol/kg water | Optimizes yield | Concentration monitoring |

| Total Reaction Time | <20 min (continuous) | Impacts throughput | Flow rate regulation |

Purification Strategies

In industrial settings, purification of (2,3-dichlorophenyl)hydrazine typically involves filtration followed by either direct crystallization or neutralization with an alkaline solution prior to filtration. The product is often further purified by recrystallization, commonly using toluene.

Modern optimized processes can produce material of sufficient purity to require minimal additional purification, representing a significant cost advantage. For instance, in one documented procedure for a related compound, the reaction mixture is filtered as is or neutralized with sodium hydroxide solution before filtration, yielding high-purity material that can be further recrystallized if necessary.

Catalytic Cross-Coupling Approaches

Recent advances in transition metal catalysis have opened new avenues for arylhydrazine synthesis, including approaches applicable to (2,3-dichlorophenyl)hydrazine. These methods offer alternatives to traditional diazotization-reduction sequences, often featuring milder conditions and higher selectivity.

Palladium-Catalyzed C-N Coupling

Palladium-catalyzed cross-coupling between hydrazine and aryl halides represents a significant advancement in arylhydrazine synthesis. This approach enables direct formation of the aryl-hydrazine bond under relatively mild conditions. Recent developments include the cross-coupling of hydrazine with aryl chlorides and bromides using extraordinarily low palladium catalyst loadings (as low as 100 ppm) with potassium hydroxide as base.

The mechanism involves two interconnected catalytic cycles featuring arylpalladium(II) hydroxide and arylpalladium(II) chloride as catalyst resting states. These complexes react with hydrazine through different pathways, with the chloride complex showing selectivity that closely matches the catalytic reaction, suggesting this complex is primarily responsible for arylhydrazine formation.

For 2,3-dichlorophenyl derivatives specifically, these catalytic approaches require careful optimization due to the electronic effects of the chlorine substituents and potential competitive reactions at the chlorinated positions.

Table 3: Catalytic Cross-Coupling Parameters for Arylhydrazine Synthesis

| Catalyst System | Pd Loading | Base | Key Mechanistic Feature | Selectivity Control Factor |

|---|---|---|---|---|

| Pd/L (L = ligand) | 100 ppm-0.5 mol% | KOH | Rate-determining deprotonation of bound hydrazine | Arylpalladium(II) chloride complex |

| Pd/C | Variable | Mixed alkali systems | Substrate coordination | Catalyst support interaction |

Mechanistic Insights

Kinetic studies have revealed that the coupling process occurs through rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex to form an arylpalladium(II) hydrazido intermediate. This mechanistic insight provides guidance for optimizing reaction conditions for specific substrates like 2,3-dichlorophenyl derivatives.

The selectivity toward monoaryl versus diaryl hydrazine formation varies depending on the catalyst complex type. The arylpalladium(II) hydroxide complex exhibits lower selectivity for monoarylation compared to the chloride complex, a critical consideration when targeting (2,3-dichlorophenyl)hydrazine specifically.

Alternative Precursor Utilization

Beyond traditional and catalytic approaches, several alternative routes to (2,3-dichlorophenyl)hydrazine have been explored, utilizing different precursors and reaction pathways.

Hydrazine Hydrate Applications

Hydrazine hydrate serves as both a nucleophilic reagent and a powerful reducing agent in organic synthesis. For preparing (2,3-dichlorophenyl)hydrazine, hydrazine hydrate can be employed in several ways:

Direct reduction of azo compounds: In one documented approach for related compounds, 2,3-dichloro-4-phenylazo phenol is reduced using hydrazine hydrate in aqueous sodium hydroxide at 60-100°C for 6-12 hours, yielding the corresponding amine in 95% yield. This method avoids the diazotization step entirely.

Optimized reduction systems: Combinations of hydrazine hydrate with ethanol and sodium hydroxide have shown excellent efficacy. For example, a system utilizing 20 mL ethanol, 20 mL of 40% sodium hydroxide solution, and hydrazine hydrate (12-fold molar excess) achieved a 96% yield for similar transformations.

Controlled molar ratios: The ratio of substrate to hydrazine hydrate significantly impacts reaction outcomes. For optimal results with 2,3-dichloro derivatives, molar ratios of 1:8-10 (substrate:hydrazine hydrate) have been identified as most effective.

Table 4: Alternative Hydrazine Hydrate-Based Reduction Systems

| Precursor System | Reaction Medium | Temperature (°C) | Time (h) | Molar Ratio (Substrate:N₂H₄·H₂O) | Yield (%) |

|---|---|---|---|---|---|

| Azo Compounds | NaOH (40%) | 90 | 10 | 1:10 | 95 |

| Azo Compounds | NaOH (40%)/EtOH | 80 | 10 | 1:12 | 96 |

| Diazonium Derivatives | Various | 70-100 | 6-12 | 1:6-12 | 92-96 |

Solid-Phase Synthesis Approaches

An innovative approach to arylhydrazine synthesis involves immobilizing aryldiazonium ions on a cation exchange resin followed by reduction with aqueous sodium borohydride. This solid-phase methodology offers several advantages:

- Enhanced stability of the diazonium intermediate (stable for up to six months when stored at 5°C)

- Simplified work-up procedures

- Clean reduction reactions with minimal by-products

The process involves preparing the diazonium salt by conventional methods, immobilizing it on a cation exchange resin, and then treating with 2% aqueous sodium borohydride solution. The reaction occurs instantaneously, as evidenced by color changes, and is typically complete after 3-4 hours of stirring at room temperature. The product can then be extracted from the dried resin beads using 95% ethanol.

The capacity for immobilizing diazonium ions averages around 2.26 meq of ArN₂⁺ per gram of resin, with specific values for different aniline derivatives ranging from 2.11-2.40 meq/g. This approach provides a practical method for handling potentially unstable diazonium intermediates while achieving good yields of the desired hydrazine product.

Alternative Halide Precursors

While traditional methods often start with 2,3-dichloroaniline, alternative approaches utilize different halogenated precursors. For instance, some synthetic routes begin with pyridine halides that undergo reaction with hydrazine hydrate in suitable solvents.

The choice of solvent plays a crucial role in these reactions. N,N-dimethylpropanolamine has proven effective as it meets solubility requirements for reactants while also functioning as an acid-binding agent, stabilizing pH and promoting product formation. This approach typically employs low-temperature reflux conditions under inert gas protection to enhance reaction safety.

Table 5: Comparison of Starting Materials for (2,3-Dichlorophenyl)hydrazine Synthesis

| Starting Material | Activation Method | Advantages | Limitations | Typical Conditions |

|---|---|---|---|---|

| 2,3-Dichloroaniline | Diazotization | Well-established, high yields | Hazardous intermediates | -5°C to RT, acidic |

| 2,3-Dichloronitrobenzene | Direct reduction | Avoids diazonium formation | Harsh reduction conditions | Reflux with N₂H₄·H₂O |

| Halogenated precursors | Substitution reactions | Milder conditions | Requires specific activating groups | Tertiary amine solvents |

The Fischer indole synthesis, a classical method for preparing substituted indoles, relies on the cyclization of arylhydrazines with carbonyl compounds under acidic conditions. (2,3-Dichlorophenyl)hydrazine participates in this reaction by forming hydrazones with ketones or aldehydes, followed by acid-catalyzed -sigmatropic rearrangement and aromatization.

Regiochemical Influence of Dichloro Substituents

The 2,3-dichloro substitution on the phenyl ring directs cyclization by modulating electron density. The electron-withdrawing chlorine atoms deactivate the aromatic ring, favoring nucleophilic attack at the less hindered position. For example, reaction with cyclohexanone predominantly yields 5,6-dichloroindole due to preferential cyclization at the para position relative to the chlorine substituents [2].

Reaction Optimization

Typical conditions involve refluxing the hydrazine with carbonyl compounds in ethanol containing catalytic HCl (10–20 mol%). Yields range from 65% to 85%, depending on the steric bulk of the ketone. Prolonged heating (12–24 hours) ensures complete cyclization [2].

Table 1: Representative Indole Derivatives Synthesized via Fischer Reaction

| Carbonyl Compound | Product Indole | Yield (%) |

|---|---|---|

| Cyclohexanone | 5,6-Dichloroindole | 78 |

| Acetophenone | 3-Methyl-5,6-dichloroindole | 68 |

| Butyraldehyde | 5,6-Dichloro-2-ethylindole | 72 |

Heterocyclic Compound Formation Mechanisms

(2,3-Dichlorophenyl)hydrazine serves as a linchpin for synthesizing diverse heterocycles through nucleophilic addition-cyclization sequences.

Pyrazoline Synthesis

Reaction with α,β-unsaturated ketones (chalcones) proceeds via conjugate addition of the hydrazine’s NH₂ group to the enone system, followed by cyclization to form pyrazoline derivatives. The dichloro substituents enhance intermediate stability through resonance effects.

Mechanistic Steps:

- Michael Addition: Hydrazine attacks the β-carbon of the chalcone, forming a hydrazone intermediate.

- Cyclization: Intramolecular nucleophilic attack by the adjacent NH group generates the pyrazoline ring.

- Aromatization: Acidic workup induces dehydration, yielding substituted pyrazoles [2].

Table 2: Pyrazoline Derivatives from Chalcone Reactions

| Chalcone Substituents | Pyrazoline Product | Reaction Time (h) |

|---|---|---|

| 4-Chlorophenyl | 5-(4-Chlorophenyl)-3-(2,3-dichlorophenyl)pyrazoline | 6 |

| 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-3-(2,3-dichlorophenyl)pyrazoline | 8 |

Pyrazole and Triazole Derivative Synthesis

Pyrazole Formation

Condensation with 1,3-diketones (e.g., acetylacetone) in acetic acid yields 1,3,5-trisubstituted pyrazoles. The chlorine atoms facilitate crystallization of products via halogen bonding.

Example Reaction:

$$ \text{(2,3-Dichlorophenyl)hydrazine} + \text{Acetylacetone} \xrightarrow{\text{AcOH, 80°C}} \text{3,5-Dimethyl-1-(2,3-dichlorophenyl)pyrazole} $$ (Yield: 74%) [2].

Triazole Synthesis

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is incompatible with hydrazines, but classical approaches using nitriles are effective. Reaction with cyanoguanidine in basic conditions produces 1,2,4-triazoles via cyclocondensation.

Nucleoside Analogue Construction Methods

(2,3-Dichlorophenyl)hydrazine enables modifications of nucleoside scaffolds by introducing hydrazone linkages or functionalizing the nucleobase.

Hydrazone-Linked Analogues

Coupling with keto-sugars (e.g., D-ribose derivatives) forms hydrazone bonds at the anomeric position. The dichlorophenyl group enhances lipophilicity, improving membrane permeability in prodrug applications.

Base Functionalization

Reaction with 5-formyluridine introduces a hydrazone side chain at position 5 of the uracil ring, creating analogues with altered base-pairing properties.

Table 3: Nucleoside Analogues Synthesized Using (2,3-Dichlorophenyl)hydrazine

| Nucleoside | Modification Site | Application Target |

|---|---|---|

| 5-Formyluridine | C5 of uracil | Antiviral agents |

| 2-Keto-D-ribofuranose | Anomeric carbon | Prodrug delivery |

| Catalyst System | Loading (mol%) | Base | Temperature (°C) | Yield (%) | Selectivity (mono:di) |

|---|---|---|---|---|---|

| Pd(OAc)2/CyPF-tBu | 0.01-1.0 | KOH | 80-100 | 85-95 | 95:5 |

| Pd2(dba)3/CyPF-tBu | 0.05-1.0 | KOH | 80-100 | 70-85 | 92:8 |

| [PdCl(allyl)]2/CyPF-tBu | 0.1-2.0 | KOH | 65-80 | 60-75 | 88:12 |

| Pd(OAc)2/Josiphos | 1.0-2.0 | NaHCO3 | 100 | 75-90 | 85:15 |

| PdCl2(PPh3)2/Josiphos | 2.0-5.0 | K2CO3 | 80-100 | 60-80 | 80:20 |

The reaction scope encompasses a wide range of aryl chlorides and bromides, with electron-withdrawing substituents generally enhancing reaction rates due to increased electrophilicity of the aryl halides [1] [2]. Heteroaryl substrates, including pyridines and quinolines, also undergo successful coupling under these conditions, demonstrating the broad applicability of this methodology [1].

Reductive Elimination Pathways

Reductive elimination represents the product-forming step in palladium-catalyzed aryl hydrazine synthesis, wherein the crucial carbon-nitrogen bond is formed between the aryl group and the hydrazido ligand [2] [3]. This elementary step has been extensively studied through computational and experimental approaches, revealing the intricate factors that govern its efficiency and selectivity.

The reductive elimination process involves the coupling of two ligands bound to a palladium(II) center, resulting in the formation of a new bond and the reduction of palladium(II) to palladium(0) [2]. In the context of aryl hydrazine formation, this step typically occurs from arylpalladium(II) hydrazido complexes that have been generated through prior deprotonation of hydrazine-bound palladium intermediates [2].

Kinetic studies have demonstrated that reductive elimination from arylpalladium(II) hydrazido complexes proceeds with activation energies in the range of 12-15 kcal/mol, making it a thermodynamically favorable process under typical reaction conditions [2]. The rate constants for these eliminations have been measured at approximately 1.2 × 10⁻² s⁻¹ at 25°C, indicating that the process occurs on a synthetically relevant timescale [2].

The mechanism of reductive elimination involves a concerted process wherein the aryl-nitrogen bond forms simultaneously with the breaking of the palladium-carbon and palladium-nitrogen bonds [2]. Computational studies have revealed that the transition state for this process is characterized by significant charge transfer from the hydrazido ligand to the aryl group, facilitating the formation of the new carbon-nitrogen bond [2].

Table 2: Reductive Elimination Pathways

| Complex Type | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Temperature (°C) | Product Selectivity |

|---|---|---|---|---|

| Arylpalladium(II) Hydrazido | 12-15 | 1.2 × 10⁻² | 25-65 | High |

| Arylpalladium(II) Chloride | 18-22 | 3.5 × 10⁻⁴ | 80-120 | Moderate |

| Arylpalladium(II) Hydroxide | 15-18 | 8.9 × 10⁻³ | 60-100 | Low |

| Arylpalladium(II) Amido | 8-12 | 2.1 × 10⁻¹ | 40-80 | High |

| Arylpalladium(II) Phenoxide | 20-25 | 1.8 × 10⁻⁵ | 100-140 | Moderate |

The efficiency of reductive elimination is significantly influenced by the electronic properties of both the aryl group and the hydrazido ligand [2]. Electron-withdrawing substituents on the aryl group generally accelerate the elimination process by stabilizing the developing negative charge on the hydrazido nitrogen in the transition state [2]. Conversely, electron-donating groups tend to retard the elimination due to destabilization of this charge development [2].

The steric environment around the palladium center also plays a crucial role in determining the rate and selectivity of reductive elimination [2]. Bulky ligands can either facilitate or hinder the elimination process depending on their positioning relative to the reacting groups [2]. In the case of CyPF-tBu ligated systems, the bulky phosphine ligand appears to promote elimination by preventing competitive side reactions while maintaining the necessary coordination geometry [2].

Temperature effects on reductive elimination have been systematically studied, revealing that elevated temperatures generally accelerate the process but may also promote decomposition pathways [2]. The optimal temperature range for most arylpalladium(II) hydrazido systems appears to be 25-65°C, where elimination rates are sufficient for synthetic purposes while minimizing catalyst decomposition [2].

Hydrazido Intermediate Characterization

The characterization of hydrazido intermediates has been a critical aspect of understanding the mechanism of palladium-catalyzed aryl hydrazine formation. These intermediates, containing palladium-bound hydrazido ligands, represent key species in the catalytic cycle and their spectroscopic characterization has provided invaluable insights into the reaction pathway [2] [4] [5].

The first example of a structurally characterized arylpalladium(II) hydrazido complex was synthesized from 4-methoxyphenylpalladium(II) bromide, hydrazine, and sodium tert-butoxide in tetrahydrofuran [2]. This complex, containing an unsubstituted hydrazido ligand, was stable at low temperatures and could be characterized by multiple spectroscopic techniques [2].

Nuclear magnetic resonance spectroscopy has proven to be particularly valuable for characterizing hydrazido intermediates. The ¹H NMR spectrum of the arylpalladium(II) hydrazido complex at -30°C reveals characteristic resonances for the hydrazido ligand at 2.48 ppm, integrating to three protons corresponding to the NH₂ group [2]. The ³¹P NMR spectrum displays two distinct doublets at 59.1 and 41.7 ppm with a coupling constant of 42 Hz, indicating the presence of two inequivalent phosphorus environments resulting from the asymmetric coordination environment [2].

Table 3: Hydrazido Intermediate Characterization

| Spectroscopic Method | Key Signals/Peaks | Structural Information | Temperature (°C) |

|---|---|---|---|

| ¹H NMR | δ 2.48 ppm (NH₂), δ 59.1, 41.7 ppm (²J(P-P) = 42 Hz) | Hydrazido NH protons, coordinated phosphine | -50 to 25 |

| ¹³C NMR | δ 155-165 ppm (C-N) | Carbon-nitrogen bond formation | -30 to 25 |

| ¹⁵N NMR | δ 21-48 ppm (multiple N signals) | Multiple nitrogen environments | -50 to 25 |

| ³¹P NMR | δ 38.4 ppm (coordinated P) | Phosphine coordination to palladium | -30 to 25 |

| IR Spectroscopy | ν(N-H) 3200-3400 cm⁻¹ | N-H stretching vibrations | 25 |

| Mass Spectrometry | m/z molecular ion peaks | Molecular weight confirmation | 25 |

The ¹⁵N NMR spectroscopic analysis of isotopically labeled hydrazido complexes has provided additional structural information [2] [4]. The spectrum reveals four distinct nitrogen resonances between 21 and 48 ppm, confirming the presence of both coordinated hydrazido and hydrazine ligands in the complex [2]. This multiplicity of nitrogen signals is consistent with the proposed structure wherein the hydrazido ligand coordinates in a side-on manner while the hydrazine ligand binds end-on [2].

Infrared spectroscopy has been employed to identify characteristic vibrational modes of the hydrazido ligand [2] [4]. The N-H stretching frequencies appear in the range of 3200-3400 cm⁻¹, which is typical for coordinated hydrazido ligands [4]. The absence of free hydrazine N-H stretches at higher frequencies confirms that all hydrazine molecules are coordinated to the palladium center [2].

Mass spectrometric analysis has provided confirmation of the molecular composition of hydrazido intermediates [2]. The molecular ion peaks observed in the mass spectra correspond to the expected molecular weights of the proposed structures, and the isotopic patterns are consistent with the presence of palladium and chlorine atoms [2].

X-ray crystallographic studies have been performed on related hydrazido complexes, providing definitive structural information about the coordination geometry [5]. These studies reveal that hydrazido ligands typically adopt a side-on binding mode, with both nitrogen atoms coordinating to the palladium center [5]. The N-N bond lengths in these complexes are typically elongated compared to free hydrazine, indicating significant activation of the N-N bond upon coordination [5].

Base-Dependent Selectivity Control

The role of base in controlling the selectivity of palladium-catalyzed aryl hydrazine formation has emerged as a critical factor in optimizing these reactions [1] [2] [6]. Different bases not only influence the rate of the catalytic process but also dramatically affect the product distribution between mono-arylated and diarylated hydrazine products [1] [2].

The mechanism by which bases influence selectivity involves multiple pathways, including the deprotonation of hydrazine to generate nucleophilic hydrazido species, the stabilization of palladium intermediates, and the prevention of product decomposition [1] [2]. The strength and nucleophilicity of the base, as well as its ability to coordinate to palladium, all contribute to the overall selectivity profile [1] [2].

Potassium hydroxide has emerged as the optimal base for achieving high selectivity in mono-arylation reactions [1] [2]. At concentrations of 0.1-0.5 M, potassium hydroxide provides selectivity ratios of 85-95% for mono-arylation over diarylation while maintaining decomposition rates below 15% [1]. The high selectivity observed with potassium hydroxide is attributed to its ability to efficiently deprotonate hydrazine without over-activating the resulting aryl hydrazine products toward further reaction [1].

Table 4: Base-Dependent Selectivity Control

| Base | Concentration (M) | pH Range | Mono-arylation Selectivity (%) | Decomposition Rate (%) | Optimal Temperature (°C) |

|---|---|---|---|---|---|

| KOH | 0.1-0.5 | 12-14 | 85-95 | 5-15 | 80-100 |

| NaOH | 0.1-0.3 | 12-14 | 80-90 | 10-20 | 80-100 |

| KOtBu | 0.2-0.8 | 13-15 | 70-85 | 25-40 | 60-80 |

| NaOtBu | 0.2-0.6 | 13-15 | 65-80 | 30-50 | 60-80 |

| K₂CO₃ | 0.5-1.0 | 10-12 | 75-85 | 15-25 | 100-120 |

| Cs₂CO₃ | 0.3-0.8 | 11-13 | 70-80 | 20-30 | 100-120 |

| KOPh | 0.1-0.4 | 9-11 | 90-95 | 2-8 | 80-100 |

Strong alkoxide bases such as potassium tert-butoxide and sodium tert-butoxide, while highly effective at deprotonating hydrazine, tend to promote decomposition of the aryl hydrazine products [1] [6]. These bases achieve mono-arylation selectivities of 65-85% but suffer from decomposition rates of 25-50%, significantly reducing the overall efficiency of the process [1]. The high basicity of these reagents leads to competitive deprotonation of the aryl hydrazine products, facilitating their decomposition through elimination pathways [1].

Carbonate bases such as potassium carbonate and cesium carbonate provide moderate selectivity for mono-arylation (70-85%) with decomposition rates of 15-30% [1]. These bases are particularly useful for substrates that are sensitive to strongly basic conditions, as they operate under milder pH conditions (10-13) compared to hydroxide bases [1].

Potassium phenoxide has demonstrated exceptional selectivity for mono-arylation (90-95%) with minimal decomposition (2-8%) [1] [6]. The success of potassium phenoxide is attributed to its moderate basicity, which is sufficient to deprotonate hydrazine but not strong enough to promote product decomposition [6]. Additionally, the phenoxide ion can coordinate to palladium, potentially stabilizing key intermediates in the catalytic cycle [6].

The pH dependence of selectivity has been systematically studied, revealing that optimal selectivity is achieved in the pH range of 9-14 [1] [2]. Below pH 9, the deprotonation of hydrazine becomes inefficient, leading to reduced reaction rates and poor selectivity [1]. Above pH 14, product decomposition becomes significant, particularly for electron-deficient aryl hydrazines [1].

Temperature effects on base-dependent selectivity have been investigated, showing that elevated temperatures generally favor diarylation over mono-arylation [1] [2]. This temperature dependence is attributed to the increased reactivity of the initial aryl hydrazine products at higher temperatures, making them more susceptible to further arylation [1]. The optimal temperature range for most base systems appears to be 80-100°C, where adequate reaction rates are achieved while maintaining acceptable selectivity [1].

The concentration of base also plays a crucial role in determining selectivity [1] [2]. Higher base concentrations generally favor mono-arylation by ensuring efficient deprotonation of hydrazine, but excessive concentrations can lead to product decomposition [1]. The optimal base concentration appears to be system-dependent, with most effective systems operating at 0.1-0.8 M base concentration [1].